1-methyl-4-[(methylamino)methyl]piperidin-4-ol
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Overview
Description
1-methyl-4-[(methylamino)methyl]piperidin-4-ol is an organic compound with the molecular formula C7H16N2O It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both a methylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-4-[(methylamino)methyl]piperidin-4-ol can be synthesized through several methods. One common approach involves the reaction of 4-piperidone with formaldehyde and methylamine under basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as purification through distillation or crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[(methylamino)methyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fully saturated piperidine derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides, which can then be substituted with other nucleophiles.
Major Products Formed
Oxidation: Formation of 1-methyl-4-[(methylamino)methyl]piperidin-4-one.
Reduction: Formation of 1-methyl-4-[(methylamino)methyl]piperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-methyl-4-[(methylamino)methyl]piperidin-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines.
Industry: It is used in the production of fine chemicals and as a building block for the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 1-methyl-4-[(methylamino)methyl]piperidin-4-ol exerts its effects depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s molecular targets and pathways involved can vary, but typically include interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-[(methylamino)methyl]piperidine: Lacks the hydroxyl group, making it less polar and potentially altering its biological activity.
4-hydroxy-1-methylpiperidine:
1-methyl-4-[(dimethylamino)methyl]piperidin-4-ol: Contains an additional methyl group on the amino moiety, which can influence its steric and electronic properties.
Uniqueness
1-methyl-4-[(methylamino)methyl]piperidin-4-ol is unique due to the presence of both a hydroxyl group and a methylamino group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
116250-52-3 |
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Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-methyl-4-(methylaminomethyl)piperidin-4-ol |
InChI |
InChI=1S/C8H18N2O/c1-9-7-8(11)3-5-10(2)6-4-8/h9,11H,3-7H2,1-2H3 |
InChI Key |
YUQFKXYKVOBONS-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CCN(CC1)C)O |
Purity |
95 |
Origin of Product |
United States |
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